![molecular formula C9H6ClNO2 B1388826 2-Methyl-1,3-benzoxazole-5-carbonyl chloride CAS No. 444777-18-8](/img/structure/B1388826.png)
2-Methyl-1,3-benzoxazole-5-carbonyl chloride
Overview
Description
“2-Methyl-1,3-benzoxazole-5-carbonyl chloride” is a chemical compound with the molecular formula C9H6ClNO2 . It is a member of the benzoxazole family, which are bicyclic planar molecules that have been extensively used as starting materials for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, Patil et al. reported the TiO2–ZrO2-catalyzed synthesis of 2-aryl benzoxazole derivatives from the reaction between 2-aminophenol and aromatic aldehyde in acetonitrile at 60 °C for 15–25 min, obtaining 83–93% yield .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by strong C—H…N and weak C—H…O hydrogen bonds, and further stabilized by C–O…π interactions .
Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways, exhibiting a high possibility of broad substrate scope and functionalization .
Scientific Research Applications
Pharmaceutical Research: HIV Reverse Transcriptase Inhibitors
2-Methylbenzo[d]oxazole-5-carbonyl chloride: has been utilized in the synthesis of HIV-reverse transcriptase inhibitors . These inhibitors are crucial in the treatment of HIV, as they prevent the virus from replicating within the host cells. The compound’s ability to condense with aromatic aldehydes having acidic protons makes it valuable for creating potent antiviral medications.
Antifungal Applications
In the realm of antifungal research, derivatives of this compound have shown activity similar to the standard drug voriconazole against Aspergillus niger . This suggests potential for developing new antifungal agents that could be used to treat infections caused by this pathogen.
Material Science: Synthesis of Bis-styryl Dyes
The compound is involved in the synthesis of bis-styryl dyes . These dyes have applications in material science, particularly in the development of new materials with specific optical properties for use in electronic displays and other technologies.
Synthetic Chemistry: Heterocyclic Compound Synthesis
Finally, 2-Methylbenzo[d]oxazole-5-carbonyl chloride is a valuable building block in synthetic chemistry for constructing heterocyclic compounds . These compounds are of great interest due to their wide range of applications in pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
Target of Action
Benzoxazole derivatives, which include 2-methyl-1,3-benzoxazole-5-carbonyl chloride, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
It’s known that 2-methylbenzoxazole condenses with aromatic aldehyde having acidic protons during the synthesis of hiv-reverse transcriptase inhibitor l-696,299 . This suggests that the compound may interact with its targets through a condensation reaction.
Biochemical Pathways
Benzoxazole derivatives have been known to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . This suggests that the compound may affect multiple biochemical pathways related to these biological activities.
Result of Action
Benzoxazole derivatives have been reported to display antifungal activity similar to the standard drug voriconazole against aspergillus niger . This suggests that 2-Methyl-1,3-benzoxazole-5-carbonyl chloride may have similar antifungal effects.
Future Directions
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, it is expected that future research will continue to explore the synthesis and applications of benzoxazole derivatives, including “2-Methyl-1,3-benzoxazole-5-carbonyl chloride”.
properties
IUPAC Name |
2-methyl-1,3-benzoxazole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-5-11-7-4-6(9(10)12)2-3-8(7)13-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDCIPGIOQKSTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664810 | |
Record name | 2-Methyl-1,3-benzoxazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
444777-18-8 | |
Record name | 2-Methyl-1,3-benzoxazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70664810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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